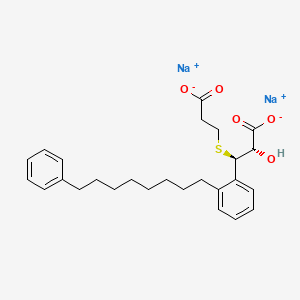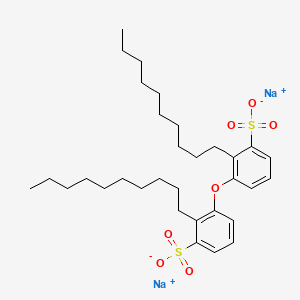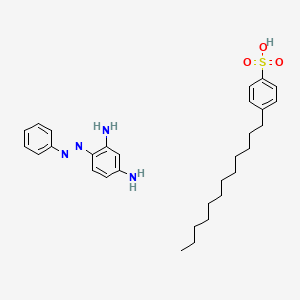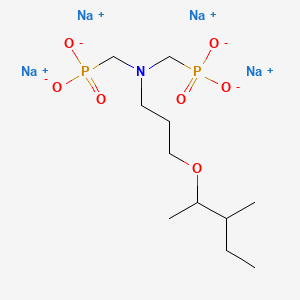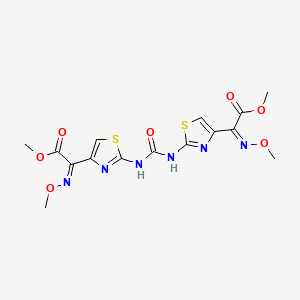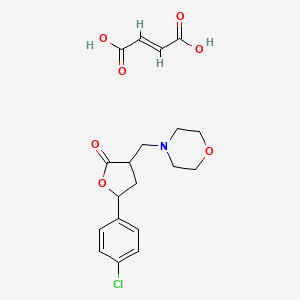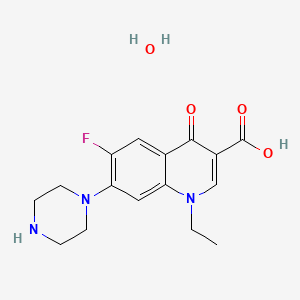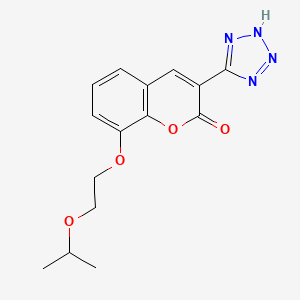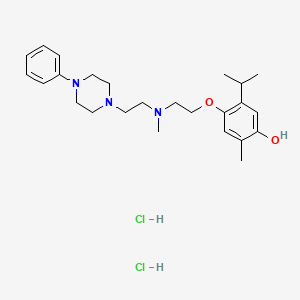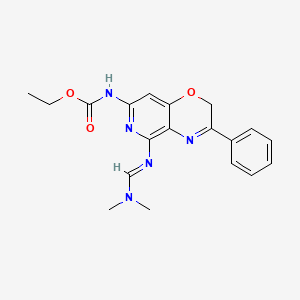
Ethyl (5-(((dimethylamino)methylene)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (5-(((dimethylamino)methylene)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)carbamate is a complex heterocyclic compound that belongs to the class of pyrido-oxazin derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrido-oxazin core with various functional groups, makes it an interesting subject for research in synthetic organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (5-(((dimethylamino)methylene)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)carbamate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido-oxazin Core: The initial step involves the cyclization of appropriate precursors to form the pyrido-oxazin core. This can be achieved through a condensation reaction between a pyridine derivative and an oxazinone.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, where a suitable dimethylamine derivative reacts with the intermediate compound.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with ethyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: The aromatic ring in the pyrido-oxazin core can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products:
Oxidation Products: N-oxides of the dimethylamino group.
Reduction Products: Amines derived from the reduction of the carbamate group.
Substitution Products: Halogenated derivatives of the pyrido-oxazin core.
科学的研究の応用
Ethyl (5-(((dimethylamino)methylene)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)carbamate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers and dyes.
作用機序
The mechanism of action of Ethyl (5-(((dimethylamino)methylene)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)carbamate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The dimethylamino group and the carbamate moiety play crucial roles in binding to the active site of enzymes or receptors, leading to modulation of their activity.
類似化合物との比較
Pyrido-oxazin Derivatives: Compounds with similar pyrido-oxazin cores but different substituents.
Dimethylamino Derivatives: Compounds with dimethylamino groups attached to various heterocyclic cores.
Carbamates: Other carbamate-containing compounds with different heterocyclic backbones.
Uniqueness: Ethyl (5-(((dimethylamino)methylene)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)carbamate stands out due to its unique combination of a pyrido-oxazin core, a dimethylamino group, and a carbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
86970-62-9 |
|---|---|
分子式 |
C19H21N5O3 |
分子量 |
367.4 g/mol |
IUPAC名 |
ethyl N-[5-[(E)-dimethylaminomethylideneamino]-3-phenyl-2H-pyrido[4,3-b][1,4]oxazin-7-yl]carbamate |
InChI |
InChI=1S/C19H21N5O3/c1-4-26-19(25)23-16-10-15-17(18(22-16)20-12-24(2)3)21-14(11-27-15)13-8-6-5-7-9-13/h5-10,12H,4,11H2,1-3H3,(H,22,23,25)/b20-12+ |
InChIキー |
QUXSPFUMIBMLBC-UDWIEESQSA-N |
異性体SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)OCC(=N2)C3=CC=CC=C3)/N=C/N(C)C |
正規SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)OCC(=N2)C3=CC=CC=C3)N=CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



